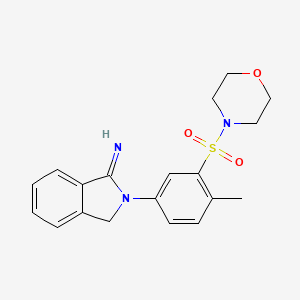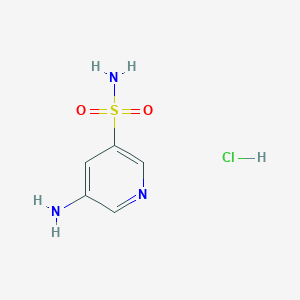
5-Aminopyridine-3-sulfonamide hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminopyridine-3-sulfonamide hydrochloride is a chemical compound with the CAS Number: 2230802-66-9 . It has a molecular weight of 209.66 . This compound is used in scientific research and offers a wide range of applications, from studying biological processes to developing new drugs.
Molecular Structure Analysis
The Inchi Code for 5-Aminopyridine-3-sulfonamide hydrochloride is 1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
5-Aminopyridine-3-sulfonamide hydrochloride is a powder that is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
5-Aminopyridine-3-sulfonamide HCl: derivatives have been studied for their potential as antimicrobial and antifungal agents. The pyrimidine scaffold, which is closely related to the chemical structure of 5-Aminopyridine-3-sulfonamide, is known for its broad spectrum of biological activities, including antimicrobial and antifungal effects . These compounds can be designed to target specific microbial pathways, potentially leading to the development of new treatments for infections resistant to current antibiotics.
Anticancer Properties
The diazine core of 5-Aminopyridine-3-sulfonamide HCl is a privileged structure in medicinal chemistry, with derivatives showing promise in cancer therapy. Pyrimidine derivatives, for instance, have been reported to exhibit anticancer activities, including the inhibition of cell proliferation and inducing apoptosis in cancer cells . Research in this area could lead to the synthesis of novel anticancer drugs with improved efficacy and reduced side effects.
Cardiovascular Therapeutics
Compounds based on the pyrimidine and pyridine moieties, such as 5-Aminopyridine-3-sulfonamide HCl , have been explored for their cardiovascular benefits. They have shown potential as antihypertensive agents and in the treatment of other cardiovascular diseases due to their ability to modulate blood pressure and heart rate .
Neuroprotective Effects
The neuroprotective effects of 5-Aminopyridine-3-sulfonamide HCl derivatives are an area of significant interest. These compounds may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage or death. The research could focus on developing derivatives that can cross the blood-brain barrier and provide targeted neuroprotection .
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives, which share structural similarities with 5-Aminopyridine-3-sulfonamide HCl , have been recognized for their anti-inflammatory and analgesic properties. They can be used to develop new drugs that reduce inflammation and pain without the side effects associated with current medications .
Antidiabetic Potential
The pyrimidine core of 5-Aminopyridine-3-sulfonamide HCl has been linked to antidiabetic activity. These compounds can be investigated for their ability to modulate insulin release or improve insulin sensitivity, offering a new approach to diabetes management .
Safety and Hazards
The safety information for 5-Aminopyridine-3-sulfonamide hydrochloride indicates that it has several hazard statements including H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
5-Aminopyridine-3-sulfonamide HCl is a sulfonamide derivative . Sulfonamides are known to target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby blocking its active site . This prevents the enzyme from catalyzing the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . As a result, bacterial growth is inhibited due to the lack of folic acid .
Biochemical Pathways
The primary biochemical pathway affected by 5-Aminopyridine-3-sulfonamide HCl is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate and, subsequently, folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .
Pharmacokinetics
They are readily absorbed orally and widely distributed throughout all tissues . High levels are achieved in pleural, peritoneal, synovial, and ocular fluids . Parenteral administration is difficult, as the soluble sulfonamide salts are highly alkaline and irritating to the tissues .
Result of Action
The inhibition of folic acid synthesis by 5-Aminopyridine-3-sulfonamide HCl leads to a deficiency of nucleic acids and proteins in bacteria, which are essential for their growth and multiplication . This results in the inhibition of bacterial growth .
Action Environment
The action of 5-Aminopyridine-3-sulfonamide HCl, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can also affect the absorption and efficacy of the compound .
Eigenschaften
IUPAC Name |
5-aminopyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-4-1-5(3-8-2-4)11(7,9)10;/h1-3H,6H2,(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXHNMCWBPJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyridine-3-sulfonamide hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2959432.png)

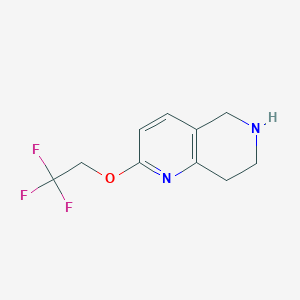
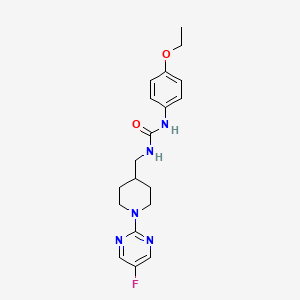
![4,11-dichloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B2959437.png)
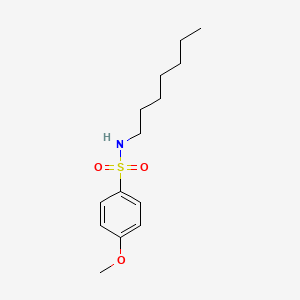
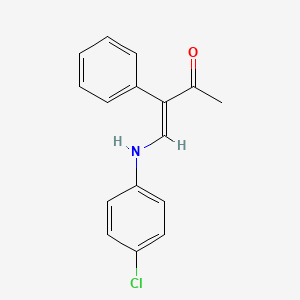

![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![2-(2-chlorophenyl)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2959446.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2959447.png)
![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2959453.png)
